molecular formula C12H22O11 B3418905 6-O-beta-D-Galactopyranosyl-D-galactose CAS No. 13299-21-3

6-O-beta-D-Galactopyranosyl-D-galactose

Cat. No.: B3418905
CAS No.: 13299-21-3
M. Wt: 342.30 g/mol
InChI Key: DLRVVLDZNNYCBX-ZZFZYMBESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Melibiose can be synthesized through the hydrolysis of raffinose, a trisaccharide, using the enzyme invertase. This reaction produces melibiose and fructose . The hydrolysis process involves breaking the glycosidic bond in raffinose under specific conditions, typically in the presence of water and at an optimal pH and temperature for the enzyme activity.

Industrial Production Methods: Industrial production of melibiose often involves whole-cell biocatalysis using strains of Saccharomyces cerevisiae. This method leverages the natural enzymatic activity of the yeast to convert raffinose into melibiose and fructose. The process is optimized by selecting yeast strains with high activity of key enzymes such as invertase and alpha-galactosidase .

Chemical Reactions Analysis

Types of Reactions: Melibiose undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: The enzyme alpha-galactosidase is commonly used for hydrolysis, typically under mild conditions (neutral pH and moderate temperature).

    Oxidation: Oxidizing agents such as potassium permanganate or bromine water can be used to oxidize melibiose.

Major Products Formed:

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9-,10-,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRVVLDZNNYCBX-ZZFZYMBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701267541
Record name 6-O-α-D-Galactopyranosyl-β-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13299-21-3, 585-99-9
Record name 6-O-α-D-Galactopyranosyl-β-D-glucopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13299-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-O-α-D-Galactopyranosyl-β-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Melibiose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.700
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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